molecular formula C12H24N2O2 B3136210 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 412293-48-2

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No.: B3136210
CAS No.: 412293-48-2
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-amino-1-methylcyclohexanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form stable complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-aminocyclohexyl)carbamate: Similar in structure but lacks the methyl group on the cyclohexyl ring.

    Tert-butyl (2-aminocyclohexyl)methylcarbamate: Similar but with the amino group at a different position on the cyclohexyl ring.

    Benzyl (trans-4-aminocyclohexyl)carbamate: Similar but with a benzyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is unique due to the presence of both the tert-butyl and methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAYDYNUYRLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152038
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254058-26-8
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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